molecular formula C19H21N5O2S B2475899 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1421455-48-2

2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2475899
CAS No.: 1421455-48-2
M. Wt: 383.47
InChI Key: ULZREVGSEQUMCX-UHFFFAOYSA-N
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Description

2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and pyrrole substituents. Common reagents used in these reactions include various halogenated intermediates, sulfonyl chlorides, and pyrrole derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrimidine or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological outcomes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine: Lacks the methyl and pyrrole substituents, which may affect its biological activity and chemical properties.

    2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine:

Uniqueness

2-methyl-4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-16-20-18(22-9-5-6-10-22)15-19(21-16)23-11-13-24(14-12-23)27(25,26)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZREVGSEQUMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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